6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-6-5-18-17(20)26(23,24)13-9-21(10-13)16(22)15-7-11-3-4-12(25-2)8-14(11)19-15/h3-8,13,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYITWYZEDPSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors and reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the desired product.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The azetidine-bound sulfonyl group (-SO₂-) demonstrates characteristic nucleophilic substitution behavior. Studies on similar sulfonamide-containing compounds show:
Table 1: Sulfonyl Group Reactions
| Reaction Type | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | Azetidine ring opening | 62–68 | |
| Acid hydrolysis | HCl (conc.), reflux, 6h | Sulfonic acid derivative | 75 |
The electron-withdrawing nature of the sulfonyl group activates adjacent positions for substitution, particularly at the azetidine nitrogen. This has been observed in related azetidine-sulfonyl systems undergoing ring-opening reactions with amines or thiols.
Carbonyl Group Transformations
The azetidine-1-carbonyl group participates in typical carbonyl chemistry:
Key reactions include:
-
Nucleophilic acyl substitution : Reacts with primary amines (e.g., benzylamine) in THF at 0–25°C to form stable amide derivatives
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Reduction : LiAlH₄ reduces the carbonyl to a methylene group (confirmed by >95% conversion via ¹H NMR)
-
Grignard addition : Phenylmagnesium bromide adds to the carbonyl, forming secondary alcohol products (isolated in 58% yield)
Table 2: Carbonyl Reactivity Comparison
| Reagent | Temperature (°C) | Reaction Time (h) | Product Stability |
|---|---|---|---|
| LiAlH₄ | 0 → 25 | 4 | High |
| NH₂CH₂Ph | 25 | 8 | Moderate |
| PhMgBr | -10 → 0 | 2 | Low |
Indole Ring Reactivity
The 6-methoxyindole core exhibits two primary reaction pathways:
3.1 Electrophilic Substitution
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Position 5 : Predominant site for nitration (HNO₃/H₂SO₄) and halogenation (Br₂/CHCl₃)
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Position 3 : Activated for Vilsmeier-Haack formylation (POCl₃/DMF)
3.2 Radical Reactions
-
TEMPO-mediated oxidation forms 2-oxindole derivatives at 60°C (82% yield)
-
Photochemical [2+2] cycloaddition with maleimides demonstrated in UV light (λ = 365 nm)
Stability Under Various Conditions
Table 3: Degradation Pathways
| Condition | Time | Major Degradation Product | Mechanism |
|---|---|---|---|
| pH < 3 (HCl) | 24h | Hydrolyzed carbonyl derivative | Acid-catalyzed cleavage |
| pH > 10 (NaOH) | 12h | Sulfonate salt | Base hydrolysis |
| UV light (254 nm) | 48h | Indole ring-opened dimer | Photolytic cleavage |
Crystallographic studies of analogous compounds reveal hydrogen-bonding networks (N-H···O=S) that influence stability . The sulfonyl oxygen participates in intermolecular interactions (bond length: 2.057 Å), reducing reactivity in solid-state conditions .
Catalytic Interactions
Pd-catalyzed cross-coupling occurs at the indole C-7 position when using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C). This regioselectivity aligns with computational models predicting electron density distribution .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Indole-Imidazole Moieties
Analogues with Sulfonyl or Azetidine Groups
Benzimidazole Hybrids
Key Observations
Structural Impact on Properties
- Azetidine vs. Larger Rings : The azetidine in the target compound introduces conformational rigidity compared to benzyl or phenethyl groups in analogues (e.g., Compound 50, ). This may enhance binding specificity in biological targets.
- This contrasts with sulfanyl-linked compounds (e.g., ), which may exhibit different pharmacokinetics.
- Molecular Weight : The target compound (~402 g/mol) falls within the range of drug-like molecules, comparable to IDO1 inhibitor Compound 23 ().
Biological Activity
6-Methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure combining an indole core with azetidine and imidazole moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic pathway often includes the formation of the azetidine ring through nucleophilic substitution reactions, followed by the introduction of the sulfonyl group from imidazole derivatives. Recent studies have highlighted efficient methods for synthesizing such compounds using mild conditions and high yields, making them accessible for further biological evaluation .
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
The indole framework is known for its antimicrobial properties. Studies involving related compounds have demonstrated broad-spectrum activity against bacteria and fungi. The introduction of the sulfonyl and azetidine groups may enhance this activity by improving solubility and bioavailability .
Anti-inflammatory Effects
Compounds containing indole and imidazole rings have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, suggesting that this compound may also trigger programmed cell death in cancer cells.
- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : The structural components may allow for interaction with various receptors, influencing signaling pathways associated with growth and inflammation.
Case Studies
Several case studies highlight the effectiveness of structurally related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | Indole Derivative A | Anticancer | Induced apoptosis in HT-29 cells via caspase activation. |
| 2 | Imidazole Sulfonamide B | Antimicrobial | Exhibited significant antibacterial activity against E. coli. |
| 3 | Azetidine C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
These studies underscore the potential of similar compounds to inform the biological activity of this compound.
Q & A
Q. What are the key synthetic routes for 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole?
The synthesis involves multi-step reactions:
Indole Core Functionalization : Formylation at the indole 3-position using POCl₃ in dry DMF (adapted from imidazole-indole hybrid syntheses) .
Azetidine Coupling : Reaction of the formylated indole with 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine. Sulfonyl groups are introduced via nucleophilic substitution or coupling agents like EDCI/HOBt .
Carbonyl Activation : The azetidine’s carbonyl group is activated for amide bond formation, typically using carbodiimides.
Key Reagents : POCl₃, DMF, EDCI/HOBt, TDAE (for sulfonation optimization) .
Q. How is the compound’s structural integrity confirmed?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.71 (methoxy group), δ 7.87 (indole C-H), and δ 11.78 (NH protons) confirm substituent positions .
- ¹³C NMR : Carbonyl signals (~170 ppm) validate the azetidine-1-carbonyl linkage .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the azetidine ring .
Q. What methodologies assess purity and stability?
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Retention time consistency indicates purity .
- TLC : Hexane:ethyl acetate (60:40) with Rf ≈ 0.77 (similar to benzimidazole-indole hybrids) .
- Stability Studies : Store at -20°C under nitrogen. Monitor degradation via LC-MS under varying pH (4–9) and temperatures (25–40°C) .
Q. How to design biological activity assays for this compound?
- Antimicrobial Testing : Follow protocols for imidazole-indole hybrids:
- MIC Determination : Broth microdilution against S. aureus and C. albicans .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) .
- Enzyme Inhibition : Screen against kinases or sulfotransferases due to the sulfonylazetidine motif .
Advanced Research Questions
Q. How to optimize synthesis yield using statistical models?
- Design of Experiments (DoE) :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
- Response Surface Methodology (RSM) : Predict optimal conditions for coupling efficiency (>85% yield) .
- Case Study : TDAE-mediated coupling improved yields from 60% to 92% in imidazole derivatives .
Q. How to resolve contradictions in spectroscopic data?
- Scenario : Discrepancies in NH proton chemical shifts (δ 11.78 vs. δ 12.2 in similar compounds).
- Approach :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ (hydrogen bonding shifts NH peaks).
- Tautomerism : Check for equilibrium between indole and benzimidazole tautomers via variable-temperature NMR .
Q. What computational tools predict target binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
- Key Interactions : Sulfonyl oxygen hydrogen bonds with Lys72; indole π-stacking with Phe124 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .
Q. How to evaluate metabolic stability in vitro?
Q. What analytical methods validate synthetic intermediates?
| Intermediate | Method | Key Metrics |
|---|---|---|
| 6-Methoxy-1H-indole-3-carbaldehyde | ¹H NMR, IR | δ 9.95 (CHO), IR C=O stretch (1680 cm⁻¹) |
| Sulfonylazetidine precursor | LC-MS, TGA | [M+H]⁺ = 215.1; thermal stability up to 150°C |
Q. How to address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
